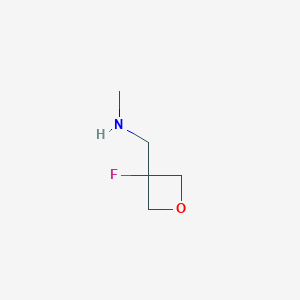

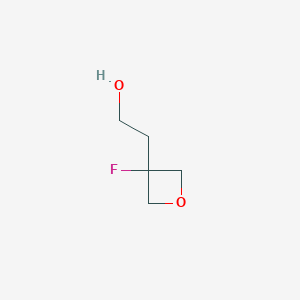

(3-Fluoro-oxetan-3-ylmethyl)methylamine

Vue d'ensemble

Description

(3-Fluoro-oxetan-3-ylmethyl)methylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxetane family and has a unique structure that makes it an attractive target for drug development.

Applications De Recherche Scientifique

Synthesis in Antibiotic Preparation

(M. Lall et al., 2012) explored the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for treating respiratory tract infections. The synthesis involved catalytic asymmetric hydrogenation and SN2 substitution reaction with methylamine.

Reactivity with Fluoroalkyl Substituents

The transformations of fluoroalkyl-containing 2-arylhydrazono-1,3-dicarbonyl compounds with methylamine were studied by (E. V. Shchegol'kov et al., 2007). They found that these compounds react variably with methylamine depending on the fluorinated substituent's structure, leading to the formation of complexing agents for nickel(II) and copper(II) ions.

Endogenous Conversion to Toxic Compounds

A study by (P. Yu and D. Zuo, 1996) showed that methylamine can be converted by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde and hydrogen peroxide, toxic to cultured endothelial cells. This suggests potential in vivo hazardous effects, relevant to the study of endothelial injury and atherosclerosis genesis.

Fluorogenic Labelling in HPLC

The use of periodate and methylamine for the quantitation of intracellular 5-fluoro-2'-deoxyuridine-5'-monophosphate by high-performance liquid chromatography (HPLC) was demonstrated by (R. Dreyer and E. Cadman, 1981). This technique allowed for rapid and accurate quantitation of deoxynucleotides.

Nanosensor in Detection of Fish Spoilage

In a theoretical study, (M. Rouhani, 2019) evaluated fluorographene as a candidate for sensing ammonia and simple amines like methylamine for detecting fish spoilage. The study highlighted fluorographene's potential as a bioelectronics nose in various food spoilage sensors.

Optimization of Lennard‐Jones Parameters

(I. Chen, D. Yin, and Alexander D. MacKerell, 2002) extended an approach optimizing Lennard‐Jones parameters to polar–neutral compounds, including amines and fluorine‐substituted compounds. This study is significant in understanding the behavior of biomolecular systems in aqueous environments and the unique properties of fluorine in pharmaceutical compounds.

Detection of Nitric Oxide in Solvents

A study by (Pankaj Kumar, A. Kalita, and Biplab Mondal, 2011) investigated the reduction of copper(II) centers in complexes by nitric oxide in various solvents. This research contributes to understanding the interaction of nitric oxide with copper complexes in different media.

Propriétés

IUPAC Name |

1-(3-fluorooxetan-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICACOSFXBKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(COC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-oxetan-3-ylmethyl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

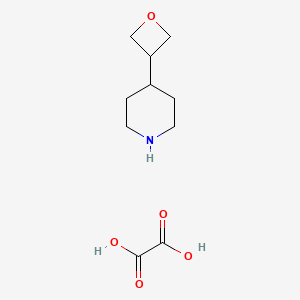

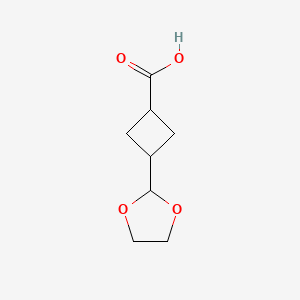

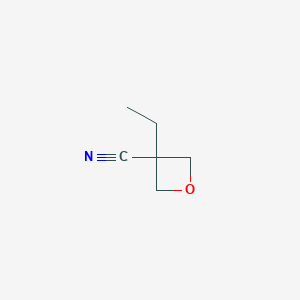

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)

![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)